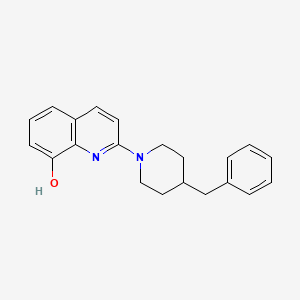

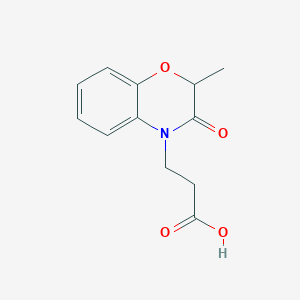

![molecular formula C22H15N3O2S3 B2641004 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide CAS No. 361173-16-2](/img/structure/B2641004.png)

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C22H15N3O2S3 and its molecular weight is 449.56. The purity is usually 95%.

BenchChem offers high-quality N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Dyes

Benzo[1,2-d;4,5-d′]bis[1,3]dithioles (Figure 1) serve as essential building blocks for various functional materials, including fluorescent dyes. Specifically, benzo[1,2-d:4,5-d′]bis[1,3]dithiole-based fluorescent dyes (often referred to as “S4 DBD dyes”) exhibit large Stokes shifts. These properties make them promising candidates for super-resolution microscopy techniques such as stimulated emission depletion (STED) microscopy . Researchers are actively exploring their use in advanced imaging applications due to their unique optical properties.

Conjugated Polymers

Conjugated polymers composed of benzo[1,2-d;4,5-d′]bis[1,3]dithiole-based building blocks exhibit fluorescence response upon oxidation. This property makes them interesting for oxidant sensing applications . Researchers are investigating their use in biosensors, environmental monitoring, and other fields where sensitive detection of oxidative species is crucial.

Stable Trityl Radicals

Benzo[1,2-d;4,5-d′]bis[1,3]dithioles are also valuable in the synthesis of triarylmethyl radicals (commonly known as “TAM-radicals”). These highly stable radicals find application in site-directed spin labeling of biomolecules for electron paramagnetic resonance (EPR)-based structure determination. Researchers use them for studying biomolecular structures both in vitro and within cells . The stability of TAM-radicals allows for precise structural analysis, making them indispensable tools in biophysical research.

Photoluminescent Materials

Cyano derivatives of electron-accepting heterocycles, including benzo[1,2-d:4,5-d′]bis[1,3]dithiole-based compounds, are potential components of photoluminescent materials. For instance, benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile has been successfully synthesized via cyanation reactions. These materials may find applications in optoelectronics, organic light-emitting diodes (OLEDs), and other luminescent devices .

Sensitizers for Lanthanide Emission

Certain derivatives of benzo[1,2-d:4,5-d′]bis[1,3]dithioles, such as the linker bpe, act as excellent sensitizers for lanthanide emission. These compounds enhance the luminescence properties of lanthanide ions, making them useful in luminescent materials and bioimaging applications .

properties

IUPAC Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S3/c1-28-22-24-16-12-11-15-18(19(16)30-22)29-21(23-15)25-20(26)14-9-5-6-10-17(14)27-13-7-3-2-4-8-13/h2-12H,1H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCDUYQXSOORAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

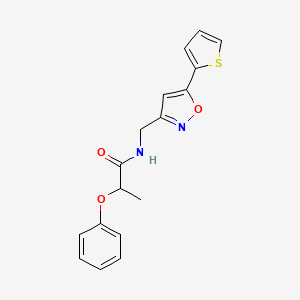

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)

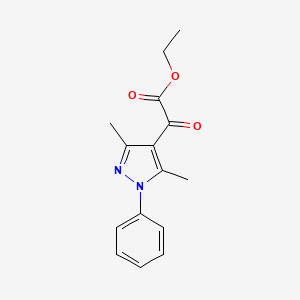

![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)

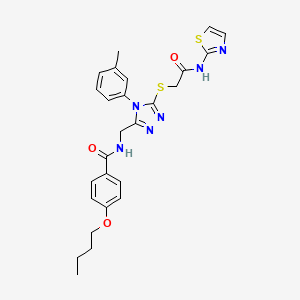

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)

![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)